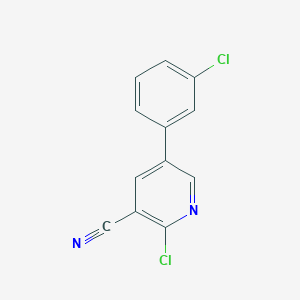

![molecular formula C8H5ClN4 B2706516 5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 2225137-15-3](/img/structure/B2706516.png)

5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

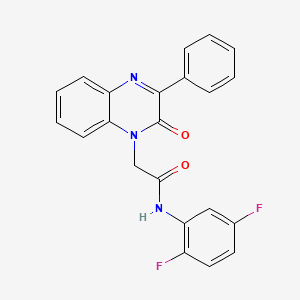

Pyrazolo[4,3-b]pyridines are a group of heterocyclic compounds that have been studied extensively due to their potential applications in medicinal chemistry . They are often used as molecular platforms for constructing fused heterocyclic systems .

Synthesis Analysis

The synthesis of pyrazolo[4,3-b]pyridines often involves the use of 5(4)-aminopyrazoles . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-b]pyridines consists of a pyrazole ring fused with a pyridine ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis

The chemical reactions involving pyrazolo[4,3-b]pyridines are diverse and depend on the specific substituents present on the molecule . For example, 5-acetylamino-3-methyl-1-phenylpyrazole can transform into 6-chloropyrazolo[3,4-b]pyridApplications De Recherche Scientifique

Synthesis of Fused Pyrimidines and Pyrazolo Derivatives

Researchers have developed methods to synthesize new fused pyrimidines and pyrazolo derivatives, utilizing compounds similar to "5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile" as starting materials. These methods involve reactions with hydrazine hydrate, carbon disulfide, phenylhydrazine, and anthranilic acid to produce a variety of novel compounds. These synthesized molecules have applications in developing pharmaceuticals and materials with specific chemical and physical properties (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).

Development of Bioactive Heterocycles

Another application involves the synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. These compounds are synthesized using precursors closely related to "5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile," showcasing the compound's utility in creating bioactive heterocycles with potential therapeutic applications (Aly, 2006).

Antibacterial Activity Studies

A study on pyrazolo[3,4-d]pyrimidine derivatives synthesized from related compounds demonstrated significant antibacterial activity. This underscores the potential of "5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile" and its derivatives in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Antimicrobial and Anti-inflammatory Agents

Furthermore, novel selenolo[2,3-c]pyrazole compounds derived from related chemical frameworks have shown promising antimicrobial and anti-inflammatory activities. These findings illustrate the compound's role in synthesizing new agents that could potentially be developed into treatments for various inflammatory and microbial infections (Zaki, El-Ossaily, & Geies, 2016).

Corrosion Inhibition

In the field of materials science, pyranopyrazole derivatives, which can be synthesized from compounds akin to "5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile," have been evaluated as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for protecting industrial equipment and infrastructure from corrosion, highlighting the compound's versatility beyond biomedical research (Yadav, Gope, Kumari, & Yadav, 2016).

Propriétés

IUPAC Name |

5-chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-13-7-2-5(3-10)8(9)12-6(7)4-11-13/h2,4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXGCSXAFFCJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=C(C(=C2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2706438.png)

![ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2706439.png)

![3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2706440.png)

![1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2706443.png)

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706449.png)

![5-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2706451.png)

![5-[(4-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2706452.png)

![3-(4-bromophenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2706456.png)